Prudomestin Prudomestin Prudomestin is a hydroxyflavan.
Prudomestin is a natural product found in Prunus domestica and Zanthoxylum acanthopodium with data available.
Brand Name: Vulcanchem
CAS No.: 3443-28-5
VCID: VC20760304
InChI: InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3
SMILES: COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

Prudomestin

CAS No.: 3443-28-5

Cat. No.: VC20760304

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Prudomestin - 3443-28-5

CAS No. 3443-28-5
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3
Standard InChI Key HLSIOUXODPWHFI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O
Canonical SMILES COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O
Appearance Yellow cryst.
Melting Point 209 - 210 °C

Prudomestin is a naturally occurring flavonoid compound recognized for its diverse biological activities and unique structural properties. Found in species such as Prunus domestica (European plum) and Zanthoxylum armatum, this polyphenolic compound has garnered scientific interest due to its antioxidant, anti-inflammatory, and enzyme-inhibitory effects. Below is a comprehensive analysis of Prudomestin, supported by structural, biochemical, and pharmacological data.

Natural Sources and Isolation

Prudomestin is primarily isolated from:

  • Heartwood of Prunus domestica (European plum) .

  • Wood of Prunus mume (Japanese apricot) .

  • Zanthoxylum armatum*, a plant used in traditional Nepali medicine .

Extraction methods typically involve solvent-based techniques using benzene or ethanol, followed by recrystallization for purification.

Reactive Oxygen Species (ROS) Inhibition

Prudomestin demonstrates potent ROS-scavenging activity:

AssayIC₅₀ (µg/mL)Reference
ROS inhibition1.5 ± 0.3
Antioxidant (DPPH assay)26.96 ± 0.19

In comparative studies, it outperformed ibuprofen (IC₅₀ = 11.2 µg/mL) in ROS inhibition . Molecular docking revealed strong binding to cyclooxygenase-2 (COX-2) (ΔG=8.6kcal/mol\Delta G = -8.6 \, \text{kcal/mol}), suggesting anti-inflammatory potential .

Pharmacokinetic and Toxicological Profile

ADMET Predictions

PropertyOutcome
Gastrointestinal absorptionHigh
Blood-brain barrier penetrationLow
HepatotoxicityNone predicted
MutagenicityNegative

These predictions suggest favorable bioavailability and safety .

Comparative Analysis with Related Flavonoids

CompoundKey Structural DifferencesBioactivity Highlights
Prudomestin3,5,7-Trihydroxy-8,4'-dimethoxyPotent ROS inhibition (IC₅₀ = 1.5 µg/mL)
Quercetin3,5,7,3',4'-PentahydroxyModerate antioxidant activity
Kaempferol3,5,7,4'-TetrahydroxyAnti-diabetic properties

Prudomestin’s distinct methoxy substitution pattern enhances its enzyme-binding affinity compared to other flavonols .

Research Gaps and Future Directions

  • Clinical Validation: In vivo studies are needed to confirm efficacy in metabolic and inflammatory disorders.

  • Synthetic Optimization: Scalable production methods remain underexplored.

  • Mechanistic Studies: Detailed pathways for xanthine oxidase inhibition (implied in gout management) require validation .

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